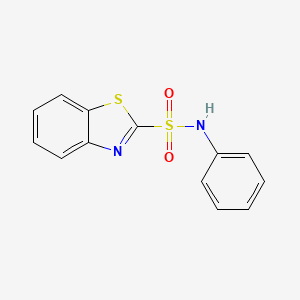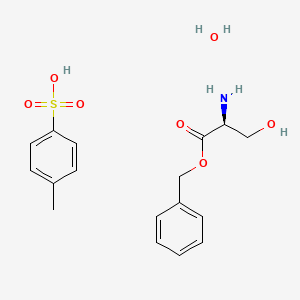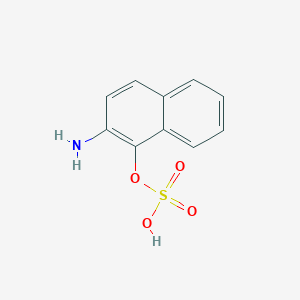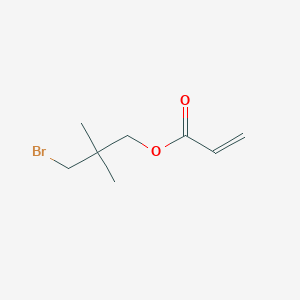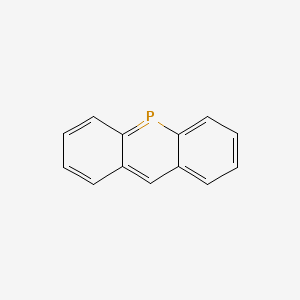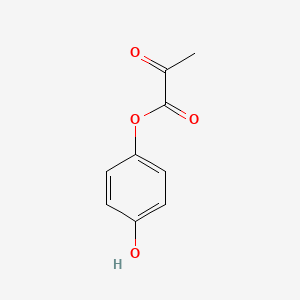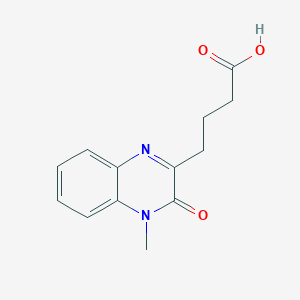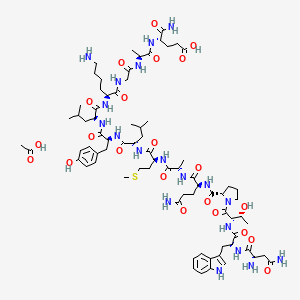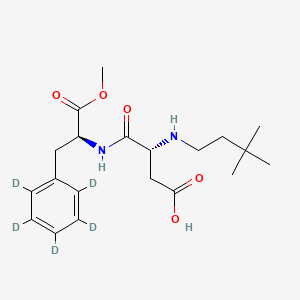
Neotame-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neotame-d5 is a labeled derivative of Neotame, a potent artificial sweetener. It is structurally related to Aspartame and is known for being 6000 to 10000 times sweeter than sucrose . The compound is primarily used in scientific research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neotame-d5 is synthesized through the chemical modification of Aspartame. The key step involves the addition of a 3,3-dimethylbutyl group to the N-terminal of Aspartame . This process includes several stages such as acylation, nitration, and reduction, carried out under strictly controlled conditions to ensure the purity and consistency of the final product .
Industrial Production Methods: The industrial production of this compound involves the reductive N-alkylation of Aspartame with 3,3-dimethylbutyraldehyde in the presence of hydrogen gas and a palladium/carbon catalyst . The reaction is typically conducted in methanol, followed by distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Neotame-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as de-esterified Neotame and other modified peptides .
Scientific Research Applications
Neotame-d5 is extensively used in scientific research due to its unique properties:
Mechanism of Action
Neotame-d5 exerts its effects primarily through interaction with taste receptors, particularly the T1R3 receptor . This interaction triggers a signaling cascade that results in the perception of sweetness. Additionally, this compound can influence gut microbiota composition and metabolic profiles, potentially affecting host metabolism and health .
Comparison with Similar Compounds
Aspartame: A well-known artificial sweetener, structurally similar to Neotame but less stable and less sweet.
Sucralose: Another high-intensity sweetener, known for its stability and clean taste profile.
Acesulfame Potassium: A non-nutritive sweetener with a slightly bitter aftertaste, often used in combination with other sweeteners.
Uniqueness of Neotame-d5: this compound stands out due to its exceptionally high sweetness potency and stability under various conditions. Unlike Aspartame, this compound does not break down into phenylalanine, making it safe for individuals with phenylketonuria . Its unique structure also allows for resistance to enzymatic degradation, enhancing its suitability for a wide range of applications .
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(3R)-3-(3,3-dimethylbutylamino)-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16+/m1/s1/i5D,6D,7D,8D,9D |
InChI Key |
HLIAVLHNDJUHFG-WVIVDBNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@@H](CC(=O)O)NCCC(C)(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
